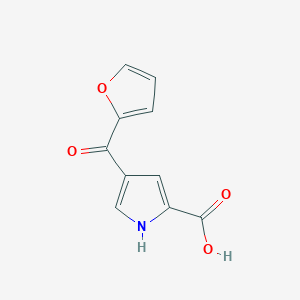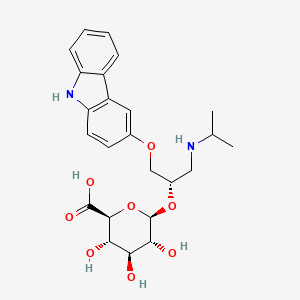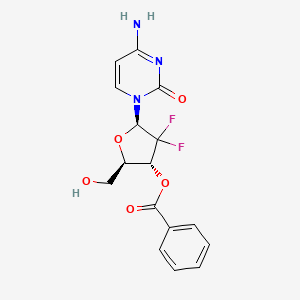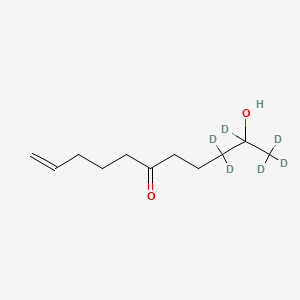![molecular formula C42H42N2O5 B13448061 N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
The synthesis of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the acridine core with a suitable amine or amide reagent.
Attachment of the hydroxyhexyl side chain: This can be done through nucleophilic substitution reactions, where the acridine core is reacted with a halogenated hexyl alcohol.
Addition of the bis(4-methoxyphenyl)-phenylmethoxy group: This step involves the reaction of the intermediate compound with bis(4-methoxyphenyl)-phenylmethanol under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexyl side chain would yield ketones or aldehydes, while reduction of the carboxamide group would yield amines.
Applications De Recherche Scientifique
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Due to its potential anticancer properties, this compound is studied for its ability to inhibit the growth of cancer cells by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe for visualizing biomolecules due to its strong fluorescence properties.
Industrial Applications: The compound can be used in the development of dyes and pigments due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s unique structure allows it to bind strongly to DNA, making it an effective inhibitor of these enzymes.
Comparaison Avec Des Composés Similaires
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A known anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, known for its ability to inhibit topoisomerase I and II.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): A compound that has shown promise in clinical studies for its anticancer properties.
The uniqueness of this compound lies in its specific structural features, which allow for strong DNA binding and potential for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C42H42N2O5 |
|---|---|
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide |
InChI |
InChI=1S/C42H42N2O5/c1-47-34-23-19-32(20-24-34)42(31-13-4-3-5-14-31,33-21-25-35(48-2)26-22-33)49-29-30(28-45)12-10-11-27-43-41(46)40-36-15-6-8-17-38(36)44-39-18-9-7-16-37(39)40/h3-9,13-26,30,45H,10-12,27-29H2,1-2H3,(H,43,46) |
Clé InChI |
PYTBBADOAUBOQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



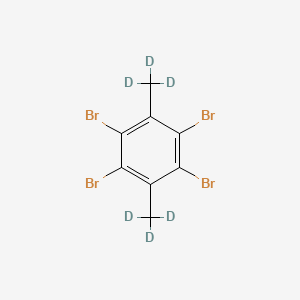
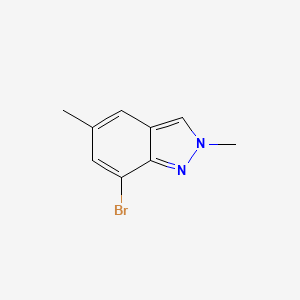
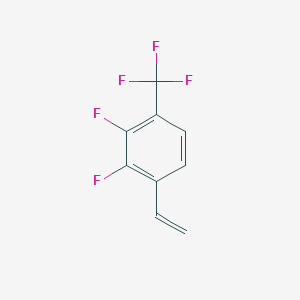
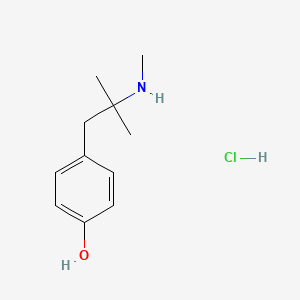
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
